2-Acetyl-5-bromo-2H-indazole
Overview
Description
“2-Acetyl-5-bromo-2H-indazole” is a chemical compound with the molecular formula C9H7BrN2O . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3
.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions are often carried out without a catalyst and solvent, using 2-azidobenzaldehydes and amines .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 239.07 . The boiling point is 133-135 degrees Celsius .
Scientific Research Applications
Therapeutic Applications
Indazole derivatives exhibit a wide array of biological activities, making them significant in the development of novel therapeutic agents. These derivatives possess promising anti-cancer and anti-inflammatory activities. They have also been found applicable in disorders involving protein kinases, aside from cancer, and in neurodegenerative disorders. The defined mechanisms of action for these compounds pave the way for new molecules with beneficial biological and therapeutic properties. (Denya et al., 2018).
Moreover, indazole derivatives have been acknowledged for their potent anti-tumor agents. Many efforts have been undertaken to develop these derivatives as inhibitors targeting various pathways such as fibroblast growth factor receptor (FGFR) inhibitors, indoleamine-2,3-dioxygenase1 (IDO1) inhibitors, and others. These compounds have shown significant anti-tumor activities, highlighting the urgent need to develop new anti-tumor agents that overcome the limitations of existing therapies. (Wan et al., 2019).
Synthetic and Catalytic Applications
In addition to their therapeutic applications, indazole derivatives have been explored for their roles in synthetic and catalytic processes. Transition-metal-catalyzed C–H activation/annulation sequences are particularly noted for constructing functionalized indazole derivatives. These synthetic strategies allow for improved tolerance in medicinal applications, enhanced functional flexibility, and increased structural complexity. Such methodologies underscore the versatility of indazole derivatives in organic synthesis, further broadening their application spectrum beyond pharmacology. (Shiri et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that 2h-indazoles, the class of compounds to which 2-acetyl-5-bromo-2h-indazole belongs, are important nitrogen-containing heterocyclic compounds . They are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Mode of Action
The late-stage functionalization of 2h-indazoles, including the c3-functionalization of 2h-indazoles through transition metal-catalyzed c–h activation or a radical pathway, is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives .
Biochemical Pathways
Indazole derivatives, which include this compound, have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Pharmacokinetics
The compound’s molecular weight is 23907, and its molecular formula is C9H7BrN2O . These properties can influence its pharmacokinetics and bioavailability.
Result of Action
Indazole derivatives have been found to exhibit a wide variety of biological properties .
Action Environment
The compound’s storage temperature is ambient , which suggests that it is stable under normal environmental conditions.
Properties
IUPAC Name |
1-(5-bromoindazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJIXYJUGUSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292131 | |
Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195623-05-2 | |
Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195623-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-5-bromo-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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